Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)

Tetrahydrofurfuryl alcohol structure
Tetrahydrofurfuryl alcohol structure
Nome do Produto:Tetrahydrofurfuryl alcohol
N.o CAS:97-99-4
MF:C5H10O2
MW:102.131701946259
MDL:MFCD00005372
CID:34927
PubChem ID:7360

Tetrahydrofurfuryl alcohol Propriedades químicas e físicas

Nomes e Identificadores

    • (Tetrahydrofuran-2-yl)methanol
    • Tetrahydro furfuryl alcohol
    • (±)-Tetrahydrofurfuryl alcohol
    • 2-Furanmethanol,tetrahydro-
    • Oxolan-2-ylmethanol
    • Tetrahydro-2-furancarbinol
    • Tetrahydro-2-furanMethanol
    • NSC 15434
    • THFA
    • Tetrahydrofurfuryl alcohol
    • Oxolan-2-yl methanol
    • 2-Furanmethanol, tetrahydro-
    • Tetrahydro-2-furanylmethanol
    • QO Thfa
    • Tetrahydrofuryl carbinol
    • Tetrahydro-2-furfuryl alcohol
    • Furfuryl alcohol, tetrahydro-
    • Tetrahydro-2-furylmethanol
    • Tetrahydrofurylalkohol
    • 2-(Hydroxymethyl)tetrahydrofuran
    • tetrahydrofuran-2-ylmethanol
    • Tetrahydrofurylmethanol
    • Tetrahydrofurfurylalkohol
    • Oxolan-2-methanol
    • Tetrahydrofury
    • Furfuryl alcohol, tetrahydro- (8CI)
    • Tetrahydro-2-furanmethanol (ACI)
    • (Oxolan-2-yl)methanol
    • Rac-(Tetrahydrofuran-2-yl)methanol
    • Tetrahydrofurfurol
    • Tetrahydrofuryl alcohol
    • MDL: MFCD00005372
    • Inchi: 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
    • Chave InChI: BSYVTEYKTMYBMK-UHFFFAOYSA-N
    • SMILES: OCC1CCCO1
    • BRN: 102723

Propriedades Computadas

  • Massa Exacta: 102.06800
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 54
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: -0.1
  • Superfície polar topológica: 29.5

Propriedades Experimentais

  • Cor/Forma: Colorless transparent liquid, slightly pleasant smell, gradually deepens when contacting with air, with hygroscopicity.
  • Densidade: 1.054 g/mL at 25 °C(lit.)
  • Ponto de Fusão: −80 °C (lit.)
  • Ponto de ebulição: 178 °C(lit.)
  • Ponto de Flash: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
  • Índice de Refracção: n20/D 1.452(lit.)
  • Solubilidade: acetone: miscible(lit.)
  • Coeficiente de partição da água: dissolution
  • PSA: 29.46000
  • LogP: 0.15770
  • Merck: 9213
  • Solubilidade: It can be miscible with water, alcohol, ether, acetone, chloroform, benzene and other solvents. It can dissolve rosin, oil, shellac, coumarin resin, cellulose acetate, ethyl cellulose, benzyl cellulose, nitrocellulose, alkyd resin, furfuryl alcohol polymer, polyvinyl acetate, polystyrene, chlorinated rubber, etc.
  • Pressão de vapor: 2.3 mmHg ( 39 °C)
  • Sensibilidade: Hygroscopic
  • FEMA: 3056

Tetrahydrofurfuryl alcohol Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:NA 1993 / PGIII
  • WGK Alemanha:2
  • Código da categoria de perigo: 61-36-62
  • Instrução de Segurança: S39
  • RTECS:LU2450000
  • Identificação dos materiais perigosos: Xi
  • TSCA:Yes
  • Grupo de Embalagem:I; II; III
  • Frases de Risco:R36
  • Limite explosivo:1.5-9.7%(V)
  • Condição de armazenamento:Inert atmosphere,Room Temperature

Tetrahydrofurfuryl alcohol Dados aduaneiros

  • CÓDIGO SH:29321300
  • Dados aduaneiros:

    China Customs Code:

    2932130000

    Overview:

    HS: 2932130000. Furfuryl alcohol and tetrahydrofurfuryl alcohol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2932130000. (tetrahydrofuran-2-yl)methanol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:6.0%. general tariff:20.0%

Tetrahydrofurfuryl alcohol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB112062-500 ml
Tetrahydrofurfuryl alcohol, 98%; .
97-99-4 98%
500 ml
€59.10 2024-04-15
TRC
T795653-50ml
Tetrahydrofurfuryl Alcohol
97-99-4
50ml
$ 109.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T635A-500g
Tetrahydrofurfuryl alcohol
97-99-4 99%
500g
¥103.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012718-100ml
Tetrahydrofurfuryl alcohol
97-99-4 >98.0%(GC)
100ml
¥36 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB14225-500g
Tetrahydrofurfuryl alcohol
97-99-4 97%
500g
¥89 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
49757-1ML
97-99-4
1ML
¥954.78 2023-01-15
Enamine
EN300-19349-100.0g
(oxolan-2-yl)methanol
97-99-4 97%
100g
$61.0 2023-05-03
Life Chemicals
F0001-0790-5g
oxolan-2-ylmethanol
97-99-4 95%+
5g
$60.0 2023-09-07
Ambeed
A103169-25g
(Tetrahydrofuran-2-yl)methanol
97-99-4 98%
25g
$5.00 2022-05-16
Ambeed
A103169-1kg
(Tetrahydrofuran-2-yl)methanol
97-99-4 98%
1kg
$31.0 2025-02-28

Tetrahydrofurfuryl alcohol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Copper carbonate ,  Nickel carbonate (NiCO3) Solvents: Isopropanol ;  6 MPa, 110 - 170 °C
Referência
Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids
Khromova, S. A.; Bykova, M. V.; Bulavchenko, O. A.; Ermakov, D. Yu.; Saraev, A. A.; et al, Topics in Catalysis, 2016, 59(15-16), 1413-1423

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  1 MPa, 90 °C
Referência
Preparation of tetrahydrofurfuryl alcohol
, China, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Dibromomethane Catalysts: Hexafluorobenzene ;  5 d, 20 °C
Referência
Primary Anion-π Catalysis and Autocatalysis
Zhang, Xiang; Hao, Xiaoyu; Liu, Le; Pham, Anh-Tuan; Lopez-Andarias, Javier; et al, Journal of the American Chemical Society, 2018, 140(51), 17867-17871

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate ,  Palladium nitrate ,  Acetic acid, ruthenium(3+) salt Solvents: Water ;  4 h, 0.5 MPa, 30 °C
Referência
Method for preparing tetrahydrofurfuryl alcohol
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Nickel Solvents: Ethanol ;  2 h, 4 MPa, 353 K
Referência
Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts
Sang, Shengya; Wang, Yuan; Zhu, Wei; Xiao, Guomin, Research on Chemical Intermediates, 2017, 43(2), 1179-1195

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Hectorite ((Mg2.67Li0.33)Si4Na0.33[F0.5-1(OH)0-0.5]2O10) (sodium-exchanged) ,  Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Methanol ;  1 h, 20 bar, 40 °C
Referência
Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticles
Khan, Farooq-Ahmad; Vallat, Armelle; Suess-Fink, Georg, Catalysis Communications, 2011, 12(15), 1428-1431

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  1 MPa, rt; rt → 160 °C; 4 h, 160 °C
Referência
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickel
Liu, Yingxin; Zhou, Kuo; Shu, Huimin; Liu, Haiyan; Lou, Jiongtao; et al, Catalysis Science & Technology, 2017, 7(18), 4129-4135

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ;  1 h, 3 MPa, 453 K
Referência
A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compounds
Rodiansono; Hara, Takayoshi; Ichikuni, Nobuyuki; Shimazu, Shogo, Chemistry Letters, 2012, 41(8), 769-771

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin ,  Water ;  3 h, 2 MPa, 100 °C
Referência
Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system
, China, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  5 h, 35 bar, 493 K
Referência
Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural
Biradar, Narayan S.; Hengne, Amol A.; Birajdar, Shobha N.; Swami, Rameshwar; Rode, Chandrashekhar V., Organic Process Research & Development, 2014, 18(11), 1434-1442

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  3 h, 1 MPa, 25 °C
Referência
Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions
Li, Chuang; Xu, Guangyue; Liu, Xiaohao; Zhang, Ying ; Fu, Yao, Industrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Nickel Solvents: Water ;  90 min, 100 °C
Referência
A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in Water
Ren, Dezhang; Wang, Jingyi; Jiang, Xuelei; Song, Zhiyuan; Norinaga, Koyo; et al, ChemistrySelect, 2021, 6(4), 551-556

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide Solvents: Ethanol ;  600 min, 3 MPa, 150 °C
Referência
Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst
Ranaware, Virendra; Kurniawan, Rizky Gilang; Verma, Deepak; Kwak, Sang Kyu; Ryu, Beom Chan; et al, Applied Catalysis, 2022, (2022),

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ;  24 h, 2 MPa, 423 K
Referência
Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite Catalyst
Wijaya, Husni Wahyu; Kojima, Takashi; Hara, Takayoshi; Ichikuni, Nobuyuki; Shimazu, Shogo, ChemCatChem, 2017, 9(14), 2869-2874

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Palladium Solvents: Ethanol ;  4 h, 2 MPa, rt → 60 °C
Referência
Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst
, China, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Isopropanol ;  5 h, 500 psi, 493 K
Referência
Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, base, Al 50,Ni 50 ,  Aluminum hydroxide Solvents: Isopropanol ;  1 h, 453 K
Referência
Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy Catalysts
Rodiansono; Astuti, Maria Dewi; Santoso, Uripto Trisno; Shimazu, Shogo, Procedia Chemistry, 2015, 16, 531-539

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iron(II) phthalocyanine ,  4,4′-Bipyridine Solvents: Toluene ;  24 h, 0.4 MPa, 80 °C
Referência
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator
Hong, Yiming; Fang, Tiantian; Li, Meichao; Shen, Zhenlu; Hu, Xinquan; et al, RSC Advances, 2016, 6(57), 51908-51913

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: Palladium ,  Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… Solvents: Methanol ;  4 h, 1 MPa, 60 °C
Referência
Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66
Wang, Chunhua; Wang, Anjie; Yu, Zhiquan ; Wang, Yao ; Sun, Zhichao; et al, Catalysis Communications, 2021, 148,

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Hexafluorobenzene ;  22 h, 20 °C
Referência
Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic Surfaces
Paraja, Miguel; Hao, Xiaoyu; Matile, Stefan, Angewandte Chemie, 2020, 59(35), 15093-15097

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ;  255 min, 10 bar, 30 °C
Referência
Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic Hydrogenation
Cocq, Aurelien ; Leger, Bastien; Noel, Sebastien; Bricout, Herve ; Djedaini-Pilard, Florence; et al, ChemCatChem, 2020, 12(4), 1013-1018

Tetrahydrofurfuryl alcohol Raw materials

Tetrahydrofurfuryl alcohol Preparation Products

Tetrahydrofurfuryl alcohol Fornecedores

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-99-4)
Número da Ordem:SDF117
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 27 November 2024 14:56
Preço ($):
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-99-4)Tetrahydrofurfuryl alcohol
Número da Ordem:sfd14612
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:36
Preço ($):discuss personally

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Jiangsu Xinsu New Materials Co., Ltd
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